

O-Methylhydroxylamine as a Base Excision Repair Inhibitor: A Technical Guide

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Compound of Interest		
Compound Name:	O-Methylhydroxylamine	
Cat. No.:	B10779315	Get Quote

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Abstract

The base excision repair (BER) pathway is a critical cellular mechanism for correcting DNA damage from endogenous and exogenous sources. However, in the context of cancer therapy, robust BER activity can contribute to resistance to DNA-damaging chemotherapeutic agents. **O-Methylhydroxylamine** (MX), also known as methoxyamine, is a small molecule inhibitor of the BER pathway that has shown promise in sensitizing cancer cells to alkylating agents and other DNA-damaging therapies. This technical guide provides an in-depth overview of the mechanism of action of **O-Methylhydroxylamine** as a BER inhibitor, detailed experimental protocols for its study, and quantitative data on its efficacy.

Introduction to Base Excision Repair and O-Methylhydroxylamine

The Base Excision Repair (BER) pathway is the primary cellular defense against small, non-helix-distorting DNA lesions, such as those caused by oxidation, alkylation, and deamination.[1] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site.[2] This AP site is then processed by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone 5' to the lesion.[3] Subsequent steps involving DNA polymerase and ligase complete the repair process.



O-Methylhydroxylamine (CH₅NO), a derivative of hydroxylamine, functions as a potent BER inhibitor by targeting the AP site intermediate.[4] Its mechanism of action lies in its ability to react with the aldehyde group of the open-ring form of the AP site, forming a stable methoxyamine-AP (MX-AP) adduct.[5][6] This adduct is resistant to cleavage by APE1, effectively halting the BER pathway and leading to the accumulation of cytotoxic repair intermediates.[7] This accumulation of unrepaired AP sites can stall DNA replication and lead to the formation of DNA strand breaks, ultimately inducing cell death.[8]

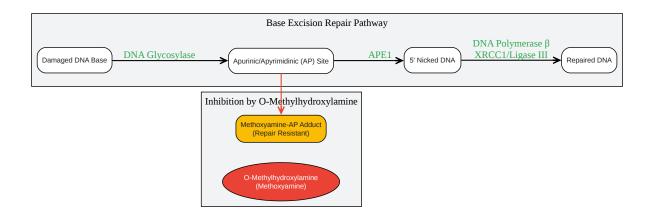
Mechanism of Action of O-Methylhydroxylamine

The core of **O-Methylhydroxylamine**'s inhibitory action is its chemical reaction with the abasic site, a key intermediate in the BER pathway. This reaction forms a Schiff base, which is a stable covalent bond, effectively capping the AP site and preventing its further processing by downstream BER enzymes.

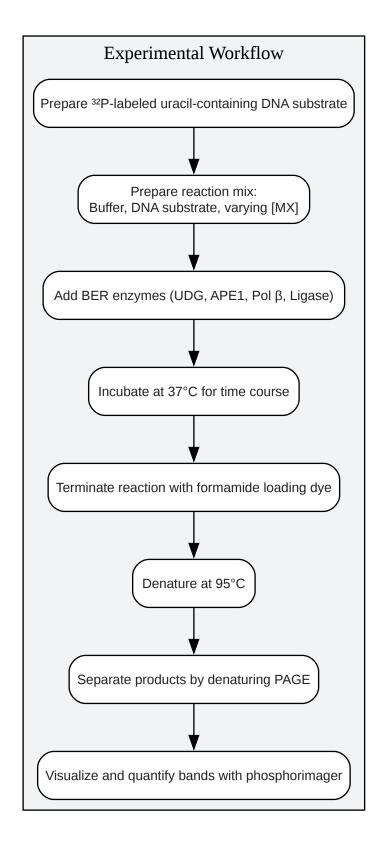
Signaling Pathway of BER Inhibition by O-Methylhydroxylamine

The following diagram illustrates the canonical BER pathway and the point of inhibition by **O-Methylhydroxylamine**.

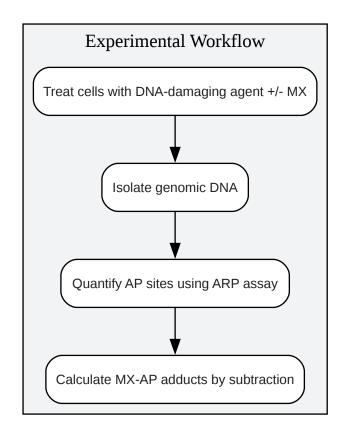


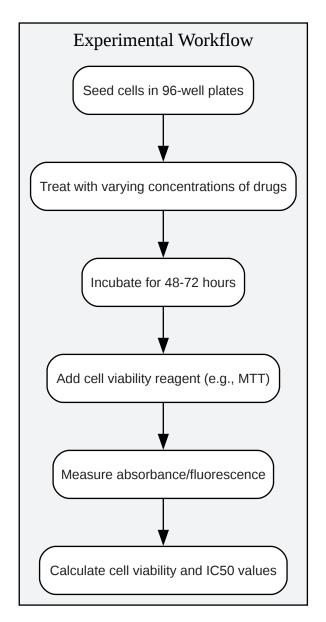












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